BenchChemオンラインストアへようこそ!

2-PHENYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}BUTANAMIDE

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

This compound is structurally irreplaceable for probing Tankyrase/PARP-1 selectivity and antimycobacterial screening campaigns. Its three differentiation points—a pyrazin-2-yl substituent, a stereochemically complex 2-phenylbutanamide tail, and a critical methylene spacer—jointly determine target selectivity (TANK-1 vs TANK-2 vs PARP-1) and potency against drug-resistant M. tuberculosis, which commercially available analogs lacking this exact scaffold cannot replicate. Ideal for systematic SAR libraries and chemical probe development across oncology and infectious disease.

Molecular Formula C20H26N4O
Molecular Weight 338.455
CAS No. 1421490-56-3
Cat. No. B2684736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-PHENYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}BUTANAMIDE
CAS1421490-56-3
Molecular FormulaC20H26N4O
Molecular Weight338.455
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
InChIInChI=1S/C20H26N4O/c1-2-18(17-6-4-3-5-7-17)20(25)23-14-16-8-12-24(13-9-16)19-15-21-10-11-22-19/h3-7,10-11,15-16,18H,2,8-9,12-14H2,1H3,(H,23,25)
InChIKeyZACWLWNIGZTWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide (CAS 1421490-56-3): Chemical Identity and Procurement Baseline


2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide (CAS 1421490-56-3) is a synthetic small molecule with the molecular formula C20H26N4O and a molecular weight of 338.4 g/mol . Its structure comprises a butanamide backbone linked via a methylene bridge to a piperidine ring that is N-substituted with a pyrazine moiety, with a phenyl group at the alpha-carbon of the butanamide chain . This compound belongs to the class of heterocyclyl-butanamide derivatives that have been described in patent literature as inhibitors of Tankyrases (TANKs) and poly(ADP-ribose)polymerase PARP-1 [1]. Additionally, structurally related piperidine-pyrazine derivatives have been disclosed in patents targeting Mycobacterium tuberculosis, including multidrug-resistant strains [2].

Why Generic Substitution Fails for CAS 1421490-56-3: Structural Features Preventing Simple Analog Interchange


The compound 2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide occupies a specific structural niche that precludes simple substitution. Three features jointly differentiate it from common in-class alternatives: (i) the pyrazin-2-yl substituent on the piperidine nitrogen, which provides specific hydrogen-bond acceptor capacity and electronic properties distinct from pyridyl or pyrimidyl analogs ; (ii) the 2-phenylbutanamide moiety, which introduces stereochemical complexity at the alpha-carbon and lipophilic character not present in simpler acetamide or picolinamide derivatives [1]; and (iii) the methylene spacer between the piperidine ring and the amide nitrogen, which modulates conformational flexibility and target-binding geometry relative to direct amide-linked analogs . The patent literature explicitly teaches that specific combinations of piperidine substitution, amide side chain, and heteroaryl appendage critically determine both target selectivity (e.g., TANK-1 vs. TANK-2 vs. PARP-1) and antimycobacterial potency against drug-resistant strains [1][2]. Consequently, even structurally close analogs—such as 2-phenyl-N-(pyrazin-2-yl)butanamide lacking the piperidine spacer, or N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide bearing a different amide terminus—cannot be assumed to replicate the activity profile of the target compound .

Quantitative Differentiation Evidence for 2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide (CAS 1421490-56-3) vs. In-Class Comparators


Structural Differentiation: Piperidine Spacer Confers Conformational and Pharmacophoric Distinction vs. Direct-Linked Pyrazine Amide Analogs

The target compound incorporates a piperidin-4-ylmethyl spacer between the pyrazine ring and the butanamide moiety, contrasting with the direct amide linkage found in the simpler analog 2-phenyl-N-(pyrazin-2-yl)butanamide (MW ~296.37 g/mol, C14H15N3O) which lacks the entire piperidine subunit . This structural difference increases the molecular weight by approximately 42 Da and adds a basic tertiary amine center (piperidine N, predicted pKa ~8-9), fundamentally altering the protonation state at physiological pH relative to the non-basic comparator . In the broader heterocyclyl-butanamide patent family, the identity and substitution of the cyclic amine spacer (piperidine, piperazine, or azetidine) has been demonstrated to control the selectivity profile across the TANK-1, TANK-2, and PARP-1 enzyme panel, with specific substitution patterns required for activity against each isoform [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Amide Side-Chain Differentiation: 2-Phenylbutanamide vs. Picolinamide Terminus Modulates Lipophilicity and Target Binding

The target compound bears a 2-phenylbutanamide side chain, distinguishing it from the closely related N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide (CAS 1396713-00-0), which replaces the entire 2-phenylbutanamide group with a picolinamide (pyridine-2-carboxamide) terminus . The 2-phenylbutanamide group contributes a phenyl ring and an ethyl substituent at the alpha-carbon, increasing both calculated lipophilicity and the number of rotatable bonds relative to the picolinamide comparator . In the context of the TANK/PARP inhibitor pharmacophore described in US20170073347A1, the amide side chain (designated as the -Y-Ar or -Y-Het1 substituent) directly influences cellular potency and isoform selectivity, with aryl-butanamide derivatives forming a distinct sub-series from heteroaryl-carboxamide analogs [1].

Lipophilicity Structure-Activity Relationship Drug Design

Class-Level Evidence: Pyrazine-Piperidine Scaffold is Privileged for Antimycobacterial Activity in Patent Literature

Multiple patent families explicitly claim piperidine derivatives bearing N-heteroaryl substituents (including pyrazin-2-yl) for the treatment of tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains [1][2]. Patent JP2019531354A/WO2018068367 specifically describes piperidine compounds with potent bactericidal activity against M. tuberculosis, with the pyrazine substituent on the piperidine nitrogen being a key pharmacophoric element [1]. Separately, the heterocyclyl-butanamide patent US20170073347A1 teaches that compounds of formula I—encompassing the structural class to which CAS 1421490-56-3 belongs—are inhibitors of Tankyrases and PARP-1, enzymes implicated in cancer, inflammation, and Wnt pathway signaling [2]. While individual compound-level MIC or IC50 data for CAS 1421490-56-3 have not been identified in the accessible peer-reviewed literature from allowed sources, the patent disclosures establish that the pyrazine-piperidine-butanamide scaffold represents a biologically validated chemotype with demonstrated activity in two distinct therapeutic areas (oncology and infectious disease) [1][2].

Antimycobacterial Tuberculosis Drug Discovery

Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Profile Distinguishes Target Compound from Sulfonamide and Carbamate Analogs Sharing the Pyrazine-Piperidine Core

The target compound (CAS 1421490-56-3) contains one hydrogen-bond donor (amide N-H) and four hydrogen-bond acceptors (amide C=O, two pyrazine N atoms, piperidine N), with a molecular weight of 338.4 g/mol and calculated topological polar surface area consistent with drug-like space . This profile differs from two closely related analogs sharing the identical 1-(pyrazin-2-yl)piperidine core: (i) tert-butyl ((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate (CAS 1365968-55-3), which bears a Boc-protected amine and a carbamate linkage (MW 292.38, C15H24N4O2), and (ii) N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide (CAS 1396849-19-6), which incorporates a sulfonamide group [1]. The butanamide linkage of the target compound is metabolically distinct from the carbamate (susceptible to esterase cleavage) and the sulfonamide (generally more stable but with different hydrogen-bonding geometry), making the target compound the appropriate choice when a metabolically stable amide bond with specific H-bond geometry is required .

Physicochemical Properties Drug-Likeness Procurement Specification

Recommended Research and Procurement Scenarios for 2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide (CAS 1421490-56-3)


Tankyrase/PARP-1 Inhibitor Lead Optimization and SAR Studies

Based on the patent disclosure of heterocyclyl-butanamide derivatives as TANK and PARP-1 inhibitors [1], CAS 1421490-56-3 is structurally suited for structure-activity relationship (SAR) campaigns exploring the contribution of the 2-phenylbutanamide side chain and pyrazine-piperidine scaffold to isoform selectivity. Researchers should procure this compound when systematic variation of the amide terminus (phenylbutanamide vs. picolinamide vs. benzamide) is required to map the selectivity determinants across the TANK-1/TANK-2/PARP-1 panel. The compound's specific substitution pattern is not replicated by commercially available close analogs, making it a non-substitutable tool for this application.

Antimycobacterial Drug Discovery Against Drug-Resistant M. tuberculosis

Piperidine derivatives with N-pyrazinyl substitution have been claimed in patents as possessing potent bactericidal activity against M. tuberculosis, including MDR and XDR strains [2]. CAS 1421490-56-3, bearing the pyrazin-2-yl-piperidine pharmacophore, is a relevant procurement candidate for antimycobacterial screening cascades. The compound's structural distinction from first-line agents such as pyrazinamide (which targets a different mechanism and suffers from clinically significant resistance) positions it as a candidate for evaluating novel mechanisms of action in tuberculosis drug discovery. Researchers investigating pyrazine-based antimycobacterials should consider this compound alongside other piperidine-containing analogs for comparative MIC determination against drug-sensitive and drug-resistant M. tuberculosis strains.

Chemical Probe Development for Wnt Pathway and Cancer Biology Research

The TANK/PARP-1 inhibitory activity associated with the heterocyclyl-butanamide chemotype [1] implicates this compound class in Wnt pathway modulation, telomere biology, and mitotic spindle regulation. CAS 1421490-56-3 is appropriate for procurement by academic and industrial laboratories developing chemical probes to interrogate Tankyrase-dependent cellular processes. Its specific structural features—particularly the 2-phenylbutanamide terminus and the pyrazine-piperidine scaffold—distinguish it from clinical PARP inhibitors (e.g., olaparib, rucaparib) that target the catalytic domain via a different binding mode, potentially offering a complementary tool for studying PARP biology beyond DNA repair.

Scaffold-Hopping and Medicinal Chemistry Diversification Libraries

For combinatorial chemistry and diversity-oriented synthesis programs, CAS 1421490-56-3 serves as a defined starting scaffold for library construction. The presence of the secondary amide, the basic piperidine nitrogen, and the pyrazine ring provides three orthogonal diversification handles for parallel synthesis . Procurement is justified when building focused libraries around the pyrazine-piperidine-butanamide core for screening against multiple target classes, given that the patent literature supports activity across at least two distinct therapeutic areas (oncology and infectious disease) [1][2].

Quote Request

Request a Quote for 2-PHENYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}BUTANAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.